molecular formula C6H3IN2O4 B1296902 1-Iodo-3,5-dinitrobenzene CAS No. 6276-04-6

1-Iodo-3,5-dinitrobenzene

Cat. No.: B1296902
CAS No.: 6276-04-6
M. Wt: 294 g/mol
InChI Key: AISNAASNOWRWIR-UHFFFAOYSA-N
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Description

C6H3IN2O4 . It is characterized by the presence of an iodine atom and two nitro groups attached to a benzene ring. This compound is generally used in dyes, stains, indicators, and various industrial applications .

Preparation Methods

1-Iodo-3,5-dinitrobenzene can be synthesized through a multi-step process involving nitration and iodination reactions. One common method involves the nitration of 1-iodo-3-nitrobenzene to introduce the second nitro group. The reaction conditions typically include the use of concentrated nitric acid and sulfuric acid as nitrating agents .

In an industrial setting, the production of this compound may involve similar nitration and iodination steps, but on a larger scale with optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

1-Iodo-3,5-dinitrobenzene undergoes various chemical reactions, including:

    Reduction: The nitro groups can be reduced to amino groups using reducing agents such as tin and hydrochloric acid, or catalytic hydrogenation.

    Substitution: The iodine atom can be substituted by other nucleophiles in the presence of a suitable catalyst.

Common reagents and conditions used in these reactions include reducing agents like tin and hydrochloric acid for reduction, and palladium catalysts for substitution reactions. The major products formed from these reactions are 1-iodo-3,5-diaminobenzene and various substituted benzene derivatives .

Mechanism of Action

The mechanism of action of 1-iodo-3,5-dinitrobenzene primarily involves its reactivity due to the presence of the iodine and nitro groups. The nitro groups are electron-withdrawing, making the benzene ring more susceptible to nucleophilic substitution reactions. The iodine atom can act as a leaving group in these reactions, facilitating the formation of new chemical bonds .

Comparison with Similar Compounds

1-Iodo-3,5-dinitrobenzene can be compared with other similar compounds such as:

  • 1-Iodo-2-nitrobenzene
  • 1-Iodo-4-nitrobenzene
  • 3,5-Dinitroaniline
  • 1,3-Dinitrobenzene

What sets this compound apart is the specific positioning of the iodine and nitro groups, which influences its reactivity and applications. For example, the presence of two nitro groups in the meta positions relative to the iodine atom makes it more reactive in certain substitution reactions compared to compounds with only one nitro group .

Properties

IUPAC Name

1-iodo-3,5-dinitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3IN2O4/c7-4-1-5(8(10)11)3-6(2-4)9(12)13/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AISNAASNOWRWIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1[N+](=O)[O-])I)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3IN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10284273
Record name 1-Iodo-3,5-dinitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10284273
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6276-04-6
Record name 6276-04-6
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Record name 1-Iodo-3,5-dinitrobenzene
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-iodo-3,5-dinitrobenzene
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Synthesis routes and methods

Procedure details

A mixture of 1,3-dinitrobenzene (125 g), iodine (97 g) and concentrated sulphuric acid (500 ml) was heated to 140° C. for 3.5 hours. The mixture was cooled, poured onto crushed ice and filtered. The solid was washed with water and dried to give 3,5-dinitroiodobenzene (194 g) in 89% yield, m.p. 101°-102° C.
Quantity
125 g
Type
reactant
Reaction Step One
Quantity
97 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: Can 1-iodo-3,5-dinitrobenzene participate in halogen bonding, and how does this compare to other halogen bond donors?

A: Yes, this compound acts as a halogen bond donor [, ]. It forms co-crystals with halogen bond acceptors like 1,4-diazabicyclo[2.2.2]octane, exhibiting polymorphism due to variations in halogen bond strength and stoichiometry []. Interestingly, despite having similar electrostatic potential to iodopentafluorobenzene, this compound forms weaker halogen bonds in solution, as evidenced by Raman spectroscopy and computational studies []. This suggests that factors beyond electrostatic potential, such as charge transfer interactions, play a significant role in determining halogen bond strength.

Q2: What are the implications of understanding the halogen bonding capabilities of this compound?

A: Understanding the halogen bonding propensity of this compound can inform crystal engineering efforts and the design of functional materials. By manipulating the halogen bond acceptor and the crystallization conditions, different polymorphic forms with distinct properties can potentially be accessed []. Furthermore, recognizing the limitations of relying solely on electrostatic potential predictions for halogen bond strength [] is crucial for designing more accurate computational models and predicting halogen bond-driven assemblies.

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